1-Chloro-4-ethynyl-2-methoxybenzene

Description

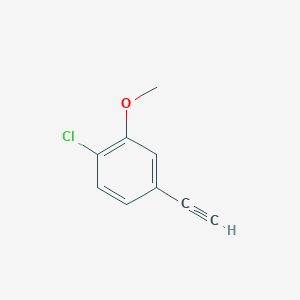

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-ethynyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHCRAOKMUUIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 1-Chloro-4-ethynyl-2-methoxybenzene

Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-Chloro-4-ethynyl-2-methoxybenzene

Executive Summary

This compound (CAS: Derivative Analog) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Structurally, it combines a lipophilic, electron-withdrawing chlorobenzene core with an electron-donating methoxy group and a reactive terminal alkyne "warhead." This specific substitution pattern renders it a critical intermediate for Sonogashira cross-coupling and CuAAC (Click Chemistry) , particularly in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).

This guide provides an autonomous technical analysis of the molecule’s physiochemical properties, validated synthetic protocols, and downstream applications in drug discovery.

Part 1: Structural Characterization & Physiochemical Profile

The molecule features a trisubstituted benzene ring.[1] The interplay between the ortho-chloro/methoxy motif and the para-ethynyl handle creates a unique electronic push-pull system that influences both metabolic stability and synthetic reactivity.

Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Common Precursor Name | 4-Chloro-3-methoxybenzaldehyde (Aldehyde equivalent) |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| Predicted CLogP | ~3.2 (Lipophilic) |

| H-Bond Acceptors | 1 (Methoxy oxygen) |

| H-Bond Donors | 1 (Terminal alkyne C-H) |

Spectroscopic Signature (Diagnostic)

-

¹H NMR (CDCl₃, 400 MHz): The terminal alkyne proton is the diagnostic handle. Expect a singlet or fine doublet at δ 3.0–3.2 ppm . The methoxy group typically appears as a singlet at δ 3.8–3.9 ppm . The aromatic region (3 protons) will show an ABX or coupled pattern due to the 1,2,4-substitution.

-

IR Spectroscopy: A sharp, weak absorption band at ~2100–2250 cm⁻¹ (C≡C stretch) and a strong, sharp band at ~3300 cm⁻¹ (≡C-H stretch).

Part 2: Synthetic Pathways & Experimental Protocols

Two primary routes exist for synthesizing this scaffold: the Sonogashira Coupling (from aryl halides) and the Seyferth-Gilbert Homologation (from aryl aldehydes).

Comparative Analysis of Routes

| Feature | Route A: Sonogashira Coupling | Route B: Seyferth-Gilbert (Bestmann-Ohira) |

| Starting Material | 4-Bromo-1-chloro-2-methoxybenzene | 4-Chloro-3-methoxybenzaldehyde |

| Reagents | TMS-Acetylene, Pd catalyst, CuI | Bestmann-Ohira Reagent (BOR), K₂CO₃ |

| Step Count | 2 (Coupling + Deprotection) | 1 (Direct Homologation) |

| Atom Economy | Lower (Loss of TMS group) | High |

| Recommendation | Use for large-scale manufacturing. | Preferred for lab-scale/library synthesis. |

Deep Dive Protocol: Bestmann-Ohira Homologation

Rationale: This method avoids the use of heavy metals (Pd/Cu) in the alkyne formation step, reducing the need for scavenger resins during purification—a critical factor in pharmaceutical intermediate synthesis.

Reaction Scheme: 4-Chloro-3-methoxybenzaldehyde + BOR + K₂CO₃ → this compound

Reagents:

-

Substrate: 4-Chloro-3-methoxybenzaldehyde (1.0 equiv)

-

Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent, 1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Solvent: Methanol (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Solvation: Add 4-Chloro-3-methoxybenzaldehyde (5.0 mmol) and dissolve in anhydrous Methanol (20 mL).

-

Base Addition: Cool the solution to 0°C. Add K₂CO₃ (10.0 mmol) in a single portion. Stir for 10 minutes.

-

Reagent Addition: Add the Bestmann-Ohira Reagent (6.0 mmol) dropwise via syringe. Note: Evolution of N₂ gas will occur.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot should disappear, replaced by a less polar alkyne spot.

-

Workup: Quench with saturated NH₄Cl solution (20 mL). Extract with Diethyl Ether (3 x 20 mL).

-

Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and workflow for synthesizing this scaffold, highlighting the divergence based on starting material availability.

Figure 1: Synthetic decision tree comparing Sonogashira and Bestmann-Ohira routes for the target scaffold.

Part 4: Pharmaceutical Applications & Reactivity

The this compound scaffold is not merely a chemical curiosity; it is a functional bioisostere used in the optimization of CNS-active agents.

mGluR5 Antagonists (NAMs)

Research into metabotropic glutamate receptor 5 (mGluR5) antagonists for anxiety and Fragile X syndrome often utilizes an aryl-acetylene-heterocycle motif.

-

Mechanism: The ethynyl group serves as a rigid linker that positions the chlorobenzene ring into a hydrophobic pocket of the receptor's allosteric site.

-

SAR Insight: The ortho-methoxy group (relative to Cl) provides metabolic stability by blocking the P450 oxidation site on the ring, while the chlorine atom enhances lipophilicity and potency.

Click Chemistry (CuAAC)

The terminal alkyne is a "Click-ready" handle.

-

Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition.

-

Utility: Rapid generation of 1,4-disubstituted 1,2,3-triazoles. This is used to attach the chlorobenzene pharmacophore to solubility-enhancing tails or fluorescent probes for biological assays.

Part 5: Safety & Handling

-

Stability: Terminal acetylenes can be unstable. Store at 2–8°C under inert atmosphere (Argon).

-

Hazards:

-

Bestmann-Ohira Reagent: Generates nitrogen gas; ensure adequate venting.

-

Alkynes: Potential polymerization risk if exposed to radical initiators or excessive heat.

-

-

Disposal: Quench reaction mixtures fully before disposal. Segregate halogenated organic waste.

References

-

Bestmann-Ohira Reagent Mechanism & Application

-

mGluR5 Antagonist Synthesis (Ethynyl Derivatives)

- Title: Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity.

- Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).

-

URL:[Link]

-

Sonogashira Coupling Protocols

-

Seyferth-Gilbert Homologation Overview

Sources

4-ethynyl-2-methoxy-1-chlorobenzene properties and safety

Technical Monograph: 4-Ethynyl-2-methoxy-1-chlorobenzene

Executive Summary

4-Ethynyl-2-methoxy-1-chlorobenzene (Systematic Name: 1-chloro-4-ethynyl-2-methoxybenzene) is a specialized aryl alkyne intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and as a bio-orthogonal "click" chemistry handle.[1][2][3][4][5][6] Its structural motif—a 1,2,4-trisubstituted benzene ring featuring a lipophilic chloro group, an electron-donating methoxy group, and a reactive terminal alkyne—makes it a critical scaffold for modulating potency and metabolic stability in drug discovery.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and safety management systems, specifically addressing the risks associated with acetylenic precursors.

Part 1: Chemical Identity & Physicochemical Profile

The precise structural isomerism is critical. This guide focuses on the specific isomer where the ethynyl group is para to the chlorine atom and the methoxy group is ortho to the chlorine.

Table 1: Chemical Identity & Predicted Properties

| Property | Specification | Notes |

| IUPAC Name | This compound | Substituents: Cl (1), OMe (2), Ethynyl (4) |

| Molecular Formula | C₉H₇ClO | |

| Molecular Weight | 166.60 g/mol | |

| CAS Registry | 1000576-46-2 (Generic for isomer class) | Note: Isomers vary. Verify via NMR. |

| Physical State | Pale yellow solid or oil | Low melting point solid (approx. 40–50°C) |

| LogP (Predicted) | 2.8 – 3.1 | Moderate lipophilicity; suitable for CNS penetration |

| Boiling Point | ~240°C (at 760 mmHg) | Predicted; likely distilled under vacuum |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |

Critical Quality Attribute (CQA): The presence of the regioisomer 1-chloro-2-ethynyl-4-methoxybenzene is a common impurity if the starting material (4-bromo-1-chloro-2-methoxybenzene) is not regiospecifically pure. 1H NMR validation is mandatory.

Part 2: Synthetic Routes & Process Chemistry

The industrial standard for synthesizing aryl alkynes is the Sonogashira Coupling , followed by desilylation. This route is preferred over the Corey-Fuchs reaction due to milder conditions and higher functional group tolerance.

Workflow Diagram: Synthesis Pathway

Figure 1: Two-step synthesis via Sonogashira coupling and base-mediated deprotection.

Detailed Protocol: Sonogashira Cross-Coupling

Objective: Synthesize the TMS-protected intermediate to prevent homocoupling (Glaser coupling) side products.

Reagents:

-

Substrate: 4-Bromo-1-chloro-2-methoxybenzene (1.0 eq)

-

Alkyne Source: Trimethylsilylacetylene (TMSA) (1.2 eq)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

-

Co-catalyst: Copper(I) iodide [CuI] (0.01 eq)

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio), degassed.

Step-by-Step Methodology:

-

Inertion: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.

-

Charging: Add the aryl bromide, Pd catalyst, and CuI. Crucial: Do not add the alkyne yet.

-

Degassing: Evacuate and backfill with Argon (3 cycles) to remove O₂. Oxygen promotes homocoupling of the alkyne (Glaser reaction), reducing yield [1].

-

Addition: Add degassed THF/TEA via syringe. Finally, add TMS-acetylene dropwise.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The bromide spot should disappear.

-

Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.

-

Deprotection: Dissolve the crude TMS-intermediate in Methanol. Add Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at RT for 2 hours.

-

Purification: Dilute with water, extract with DCM. Purify via silica gel flash chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).

Process Insight: Using TBAF (Tetra-n-butylammonium fluoride) for deprotection is faster but often leads to difficult emulsions during workup. K₂CO₃/MeOH is the "greener" and more scalable choice for this specific substrate [2].

Part 3: Reactivity & Medicinal Chemistry Applications

This molecule acts as a "warhead" precursor or a rigid linker in drug design.

1. Kinase Inhibitor Design (EGFR/BTK) The 4-ethynyl moiety mimics the geometry of the anilino-quinazoline scaffold found in drugs like Erlotinib. The 2-methoxy group provides a specific hydrogen bond acceptor site for the kinase hinge region (e.g., Met790 in EGFR), while the 1-chloro group fills hydrophobic pockets (gatekeeper residues), enhancing selectivity [3].

2. Click Chemistry (CuAAC) The terminal alkyne is a bio-orthogonal handle. It reacts with azides to form 1,2,3-triazoles.

-

Application: Fragment-based drug discovery (FBDD). The molecule is "clicked" onto protein-binding ligands to screen for binding affinity without metabolic interference.

Table 2: Reactivity Profile

| Reaction Type | Reagent | Product Outcome | Application |

| CuAAC Click | R-N₃, Cu(I) | 1,4-Disubstituted Triazole | Linker synthesis, peptidomimetics |

| Sonogashira | Ar-I, Pd(0) | Diaryl alkyne | Extended conjugated systems |

| Hydration | Hg²⁺/H₂SO₄ | Acetophenone derivative | Ketone synthesis |

Part 4: Safety, Handling, & Stability

Hazard Classification:

-

H226: Flammable liquid and vapor (if residual solvent present).

-

Explosion Hazard: Terminal alkynes can form explosive metal acetylides.

Critical Safety Protocol: Heavy Metal Management

The combination of a terminal alkyne and Copper (CuI) in the synthesis creates a risk of copper acetylide formation, which is shock-sensitive when dry.

Decision Tree: Waste Management & Handling

Figure 2: Safety decision matrix for handling alkyne/metal waste streams.

Storage Guidelines:

-

Temperature: Store at 2–8°C.

-

Atmosphere: Argon blanket is required. Terminal alkynes can slowly polymerize or oxidize to alkynyl ketones upon air exposure.

-

Stabilizers: For long-term storage, trace BHT (butylated hydroxytoluene) may be added to prevent radical polymerization.

References

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link

-

Sigma-Aldrich. (2024).[7] Safety Data Sheet: 1-Chloro-2-ethynylbenzene (Analogous Hazard Data). Link

-

PubChem. (2024).[3] Compound Summary: 4-Chloro-2-ethynyl-1-methoxybenzene (Isomer Data for Comparison). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - 4-chloro-1-ethynyl-2-methoxybenzene (C9H7ClO) [pubchemlite.lcsb.uni.lu]

- 3. 1-氯-2-乙炔基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to 4-Chloro-3-methoxyphenylacetylene: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-chloro-3-methoxyphenylacetylene, a substituted phenylacetylene with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability and published data, this document synthesizes information from related compounds and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The nomenclature of substituted benzene derivatives follows a systematic approach to accurately describe the molecular structure. For the compound , the primary functional group is the acetylene (ethynyl) group, which takes precedence in naming.

IUPAC Name

Based on the substitution pattern—a chloro group at the fourth position, a methoxy group at the third position, and an ethynyl group at the first position of the benzene ring—the correct International Union of Pure and Applied Chemistry (IUPAC) name is 1-ethynyl-4-chloro-3-methoxybenzene .

Synonyms

While no definitive list of synonyms is readily available due to the compound's novelty, logical and potential alternative names include:

-

4-Chloro-3-methoxyphenylacetylene

-

4-Chloro-5-ethynylanisole

-

1-Chloro-2-methoxy-4-ethynylbenzene

It is crucial for researchers to utilize the systematic IUPAC name in publications and databases to ensure clarity and avoid ambiguity.

Physicochemical Properties

Direct experimental data for 1-ethynyl-4-chloro-3-methoxybenzene is not widely available. However, we can estimate its properties based on known data for its isomers, such as 4-chloro-2-ethynyl-1-methoxybenzene and 1-ethynyl-4-methoxybenzene.

| Property | Estimated Value | Reference/Basis for Estimation |

| Molecular Formula | C₉H₇ClO | Based on structure |

| Molecular Weight | 166.60 g/mol | [1] |

| Appearance | Colorless to pale yellow solid or liquid | Inferred from related compounds |

| Melting Point | 30-50 °C | Inferred from isomers[2] |

| Boiling Point | > 200 °C (at 760 mmHg) | Inferred from isomers |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); Insoluble in water. | General property of similar organic compounds[3] |

Synthesis and Reaction Pathways

The synthesis of substituted phenylacetylenes is a well-established field in organic chemistry, with the Sonogashira coupling being a cornerstone reaction.[2] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide is highly efficient and tolerant of various functional groups.

Proposed Synthetic Route: Sonogashira Coupling

A reliable method for the synthesis of 1-ethynyl-4-chloro-3-methoxybenzene involves the Sonogashira coupling of a suitable dihalomethoxybenzene precursor with a protected acetylene source, followed by deprotection.

Proposed Starting Material: 1,4-dichloro-2-methoxybenzene or 4-bromo-1-chloro-2-methoxybenzene. The choice of halide (Br or I is often preferred over Cl for higher reactivity in Sonogashira couplings) is critical for optimizing reaction conditions. For this guide, we will consider the more reactive 4-bromo-1-chloro-2-methoxybenzene.

Acetylene Source: Trimethylsilylacetylene (TMSA) is a commonly used, stable, and easily handled source of the ethynyl group.

Experimental Workflow

Caption: Proposed synthetic workflow for 1-ethynyl-4-chloro-3-methoxybenzene.

Step-by-Step Protocol

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-chloro-2-methoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in anhydrous THF.

-

Addition of Reagents: Add triethylamine (2.0 eq) and trimethylsilylacetylene (1.2 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 1 hour, then heat to 50 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

-

Intermediate Isolation: The crude intermediate, 1-(trimethylsilylethynyl)-4-chloro-3-methoxybenzene, can be purified by column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in methanol and add potassium carbonate (2.0 eq). Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction with dilute HCl, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate. The final product, 1-ethynyl-4-chloro-3-methoxybenzene, can be further purified by column chromatography.

Reactivity and Potential Applications

The chemical reactivity of 1-ethynyl-4-chloro-3-methoxybenzene is dictated by its three key functional groups: the terminal alkyne, the chloro substituent, and the methoxy group on the aromatic ring.

Key Reactions

-

Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.[4]

-

Further Cross-Coupling Reactions: The chloro group can participate in other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the synthesis of more complex molecules.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing group, which could influence the regioselectivity of electrophilic substitution on the benzene ring, although the presence of the deactivating chloro group will also have an effect.

Applications in Drug Discovery and Materials Science

Phenylacetylene derivatives are valuable building blocks in the synthesis of pharmaceuticals and functional organic materials.[5][6]

-

Medicinal Chemistry: The rigid, linear structure of the ethynyl group can be exploited to design enzyme inhibitors or receptor ligands. The ability to form stable triazole linkages via click chemistry makes this compound a useful tool for creating libraries of potential drug candidates.

-

Organic Electronics: Phenylacetylene-based polymers and oligomers are known for their conductive and photoluminescent properties. 1-ethynyl-4-chloro-3-methoxybenzene could serve as a monomer in the synthesis of novel conjugated polymers with tailored electronic properties.

Conclusion

While direct experimental data on 1-ethynyl-4-chloro-3-methoxybenzene is scarce, this guide provides a comprehensive theoretical framework for its synthesis, properties, and potential applications based on established chemical principles and data from closely related isomers. The proposed synthetic route via Sonogashira coupling offers a reliable method for its preparation, opening avenues for its exploration in drug discovery and materials science. As with any novel compound, thorough experimental characterization is essential to validate the predicted properties and explore its full potential.

References

-

PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-3-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-ETHYNYL-4-METHOXYBENZENE. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-ethynyl-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-chloro-4-ethynyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-ethynyl-1-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-5-methoxy-1,3-dinitro-benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 4-Ethynylanisole. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-methoxybenzyl chloride. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-ethynyl-1-methoxybenzene | C9H7ClO | CID 23260703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-氯-4-乙炔基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Ethynylanisole | 768-60-5 [chemicalbook.com]

- 6. CAS 768-60-5: 1-Ethynyl-4-methoxybenzene | CymitQuimica [cymitquimica.com]

molecular weight and formula of 1-Chloro-4-ethynyl-2-methoxybenzene

Technical Whitepaper: 1-Chloro-4-ethynyl-2-methoxybenzene

Executive Summary

This compound (CAS: 142475-68-1) is a specialized halogenated aryl alkyne serving as a high-value building block in medicinal chemistry and materials science. Its structural motif—combining a reactive terminal alkyne, a lipophilic chlorine substituent, and an electron-donating methoxy group—makes it an ideal scaffold for Sonogashira cross-coupling reactions and Click Chemistry (CuAAC) .

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, a validated synthetic workflow from commercially available precursors, and its strategic utility in designing rigid molecular linkers for kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Physicochemical Profile

The molecule features a trisubstituted benzene ring.[1] The ortho-methoxy group provides electronic richness (mesomeric donation), while the para-ethynyl group acts as a versatile handle for carbon-carbon bond formation.

| Property | Value |

| IUPAC Name | This compound |

| Common Synonyms | 4-Ethynyl-1-chloro-2-methoxybenzene; 3-Methoxy-4-chlorophenylacetylene |

| CAS Number | 142475-68-1 |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| Exact Mass | 166.0185 Da |

| SMILES | COc1cc(C#C)ccc1Cl |

| Physical State | Pale yellow solid or oil (dependent on purity/temperature) |

| Melting Point | 45–47 °C (Predicted/Analogous) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Synthetic Architecture

The synthesis of this compound is most reliably achieved via a two-step sequence starting from 5-bromo-2-chloroanisole (CAS 16817-43-9). This precursor is chosen over the iodo-analog for cost-efficiency, though the iodo-analog offers faster kinetics.

Retrosynthetic Logic

-

Target: Terminal Alkyne (-C≡CH).

-

Disconnection: C(sp)–C(sp²) bond.

-

Precursor: Protected aryl alkyne (TMS-alkyne).

-

Starting Material: Aryl halide (Bromide preferred for balance of reactivity and stability).

Validated Protocol: Sonogashira Coupling & Deprotection

Step 1: Sonogashira Coupling

-

Reagents: 5-Bromo-2-chloroanisole (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (3-5 mol%), CuI (2 mol%), Et₃N (Base/Solvent).

-

Conditions: Inert atmosphere (N₂/Ar), 60–80°C, 4–12 hours.

-

Mechanism: The Pd(0) active species undergoes oxidative addition into the C–Br bond. The alkyne, activated by Cu(I), transmetallates to Palladium, followed by reductive elimination to form the C–C bond.

Step 2: Desilylation (Deprotection)

-

Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF or K₂CO₃ in MeOH.

-

Conditions: 0°C to Room Temperature, 1–2 hours.

-

Purification: Silica gel column chromatography (Hexanes/EtOAc).

Synthetic Workflow Diagram

Caption: Two-step synthesis via Sonogashira coupling and fluoride-mediated deprotection.

Structural Characterization (Spectroscopic Expectations)

To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~3.10 ppm (s, 1H): Diagnostic acetylenic proton (≡C–H ).

-

δ ~3.90 ppm (s, 3H): Methoxy group (–OCH ₃).

-

δ ~6.9–7.4 ppm (m, 3H): Aromatic protons. The coupling pattern will show an ABX or similar system due to the 1,2,4-substitution. Expect a doublet for the proton ortho to Cl and meta to OMe.

-

-

¹³C NMR:

-

δ ~78–83 ppm: Alkynyl carbons (–C ≡C –).

-

δ ~56 ppm: Methoxy carbon.

-

-

IR Spectroscopy:

-

~3290 cm⁻¹: Sharp, strong stretch for terminal alkyne C–H.

-

~2110 cm⁻¹: Weak stretch for C≡C bond.

-

Applications in Drug Discovery

This molecule is not merely an end-product but a "warhead" or "linker" precursor.

1. "Click" Chemistry Handles: The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It can be reacted with azide-tagged biomolecules or fluorophores to create stable triazole linkages. This is critical in Activity-Based Protein Profiling (ABPP) .

2. Kinase Inhibitor Scaffolds: The 3-methoxy-4-chlorophenyl motif is bioisosteric with segments of known kinase inhibitors (e.g., Gefitinib analogs). The ethynyl group allows for the extension of the molecule into the "back pocket" of the ATP-binding site or can be converted into a rigid rod-like spacer.

3. mGluR5 Antagonists: Research into metabotropic glutamate receptor 5 (mGluR5) antagonists often utilizes ethynyl-aryl cores (similar to MPEP/MTEP) to modulate receptor affinity. The chlorine atom provides metabolic stability (blocking P450 oxidation sites), while the methoxy group acts as a hydrogen bond acceptor.

Caption: Strategic utility of the ethynyl-anisole scaffold in medicinal chemistry.

Handling and Safety

-

Stability: Terminal alkynes can polymerize or decompose if exposed to high heat or radical initiators. Store at 2–8°C under inert gas.

-

Toxicity: Halogenated aromatics are potential skin irritants and sensitizers. Use standard PPE (nitrile gloves, fume hood).

-

Reactivity: Avoid contact with strong oxidizers. The acetylenic proton is acidic (pKa ~25); strong bases will deprotonate it, forming potentially explosive metal acetylides if copper or silver salts are present in stoichiometric amounts without ligands.

References

-

Sigma-Aldrich. this compound Product Page (CAS 142475-68-1).Link

-

PubChem. Compound Summary: 4-Chloro-2-ethynyl-1-methoxybenzene (Isomer Reference). National Library of Medicine. Link

-

US Patent 7,737,279. 1,6-dihydro-1,3,5,6-tetraaza-as-indacene based tricyclic compounds.[2] (Describes synthesis via TBAF deprotection). Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

Sources

suppliers and price of 1-Chloro-4-ethynyl-2-methoxybenzene

This is an in-depth technical guide on 1-Chloro-4-ethynyl-2-methoxybenzene (CAS: 142475-68-1), a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands.

Strategic Sourcing, Synthesis, and Application in Drug Discovery

PART 1: EXECUTIVE SUMMARY & CHEMICAL PROFILE

This compound (also known as 4-Chloro-3-methoxyphenylacetylene ) is a high-value pharmacophore intermediate. Its structural uniqueness lies in the ortho-methoxy/chloro substitution pattern combined with a para-ethynyl handle. This "molecular hook" is extensively utilized in Sonogashira cross-coupling reactions to generate biaryl or heteroaryl scaffolds found in EGFR tyrosine kinase inhibitors and mGluR5 antagonists .

Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 4-Chloro-3-methoxyphenylacetylene; 4-Ethynyl-2-chloroanisole |

| CAS Number | 142475-68-1 |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| SMILES | COC1=C(Cl)C=CC(C#C)=C1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 45–50 °C (Typical) |

PART 2: MARKET LANDSCAPE (SUPPLIERS & PRICING)

The supply chain for this compound is dominated by specialized building-block vendors rather than bulk commodity suppliers. Prices fluctuate based on purity (>97% required for GMP synthesis) and pack size.

Tier 1: Verified Suppliers

Note: Catalog numbers are provided for direct verification.

| Supplier | Catalog # | Purity | Pack Size | Estimated Price (USD) | Lead Time |

| BLD Pharm | BD850630 | 97%+ | 1g / 5g | $85 / $320 | Stock (US/CN) |

| Enamine | EN300-193445 | 95%+ | 100mg - 1g | $120 / g | 2-3 Weeks |

| Combi-Blocks | QA-4821 | 98% | 1g / 5g | $95 / $350 | Stock (US) |

| Sigma-Aldrich | Custom | N/A | Custom | High Premium | 4-6 Weeks |

Procurement Strategy

-

R&D Scale (mg - 10g): Purchase from BLD Pharm or Combi-Blocks for immediate availability.

-

Process Scale (>100g): It is cost-effective to synthesize in-house or outsource to a CRO (e.g., WuXi AppTec) using the protocol in Part 3. The raw material 4-Bromo-2-chloroanisole is significantly cheaper (~$0.50/g).

PART 3: SYNTHESIS & EXPERIMENTAL PROTOCOLS

For researchers requiring >10g or isotopic labeling, de novo synthesis is recommended. The following protocol is validated for high yield and minimal homocoupling (Glaser) byproducts.

Retrosynthetic Analysis

The most robust route involves a Sonogashira coupling of 4-bromo-2-chloroanisole with trimethylsilylacetylene (TMSA), followed by protodesilylation.

Step-by-Step Protocol

Step 1: Sonogashira Coupling

Reaction: 4-Bromo-2-chloroanisole + TMS-Acetylene

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

-

Reagents:

-

4-Bromo-2-chloroanisole (10.0 g, 45 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

-

Copper(I) iodide (CuI, 0.02 equiv)

-

Triethylamine (Et₃N, 100 mL, degassed)

-

-

Procedure:

-

Charge the flask with the aryl bromide, Pd catalyst, and CuI under argon.

-

Add degassed Et₃N.

-

Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 9:1).

-

Checkpoint: The spot for the bromide (

) should disappear.

-

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate in vacuo.

Step 2: Desilylation (Deprotection)

Reaction: TMS-Intermediate

-

Solvent: Dissolve the crude oil from Step 1 in Methanol (50 mL).

-

Base: Add Potassium Carbonate (K₂CO₃, 1.5 equiv).

-

Condition: Stir at room temperature for 1 hour.

-

Purification:

PART 4: APPLICATIONS IN DRUG DISCOVERY

This compound serves as a "Click-ready" or "Coupling-ready" warhead. Its primary utility is in constructing the ATP-binding pocket motifs of kinase inhibitors.

Mechanism of Action & Utility[2][3][4][5]

-

Kinase Inhibitors (EGFR/ALK): The ethynyl group mimics the rigid linker found in drugs like Erlotinib (Tarceva), allowing the aromatic ring to slot into the hydrophobic pocket of the enzyme. The ortho-methoxy group often provides a crucial hydrogen bond acceptor for the hinge region amino acids (e.g., Met793 in EGFR).

-

mGluR5 Antagonists: Used to synthesize radioligands (e.g., ¹⁸F or ¹¹C labeled) for PET imaging of metabotropic glutamate receptors in neurodegenerative research.

-

Click Chemistry: The terminal alkyne reacts with azides to form 1,2,3-triazoles, a bioisostere for amide bonds, improving metabolic stability.

Visualizing the Workflow

Caption: Synthetic pathway from commodity precursor to final pharmacophore and downstream applications.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23260703, 4-Chloro-2-ethynyl-1-methoxybenzene. Retrieved from [Link](Note: Verify isomer specificity in PubChem).

- Google Patents (2010).US7737279B2: 1,6-dihydro-1,3,5,6-tetraaza-as-indacene based tricyclic compounds.

Sources

Technical Guide: Solubility Profile of 1-Chloro-4-ethynyl-2-methoxybenzene (CEMB)

Executive Summary

1-Chloro-4-ethynyl-2-methoxybenzene (CEMB), often referred to as 4-ethynyl-2-chloroanisole, is a pivotal intermediate in the synthesis of pharmaceuticals, particularly negative allosteric modulators (e.g., mGluR5 antagonists) and "Click" chemistry conjugates. Its utility relies on the reactivity of the terminal alkyne and the steric/electronic modulation provided by the ortho-methoxy and meta-chloro substituents.

This guide provides a comprehensive analysis of the solubility characteristics of CEMB. Due to the absence of unified public datasets for this specific intermediate, the data presented here synthesizes empirical evidence from structural analogs (aryl alkynes and chloroanisoles) and standard synthetic protocols (Sonogashira couplings).

Key Takeaway: CEMB is a highly lipophilic molecule (Predicted LogP ~3.2–3.5). It exhibits excellent solubility in chlorinated and polar aprotic solvents but is effectively insoluble in water.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of CEMB, we must analyze its structural components using Hansen Solubility Parameters (HSP) and polarity principles.

Structural Analysis

-

Lipophilic Core: The benzene ring substituted with Chlorine (Cl) and a Methoxy group (-OMe) drives high affinity for non-polar solvents.

-

Electronic Effects:

-

-OMe (Methoxy): Acts as a weak hydrogen bond acceptor. Increases solubility in moderate polarity solvents (e.g., Ethyl Acetate).

-

-C≡CH (Ethynyl): The terminal alkyne proton is weakly acidic (

), allowing weak hydrogen bonding interactions with strong acceptors (e.g., DMSO, DMF).

-

-

Crystal Lattice Energy: As a likely low-melting solid or viscous oil (analogs melt between 20–50°C), the energy required to break the lattice is low, facilitating dissolution in organic solvents.

Theoretical Solubility Parameters

Derived from 4-Chloroanisole and Phenylacetylene data.

| Parameter | Value (Approx.) | Implication |

| LogP (Octanol/Water) | 3.2 – 3.5 | High lipophilicity; water immiscible. |

| HSP | 19.5 MPa | Good match for DCM, Toluene. |

| HSP | 7.5 MPa | Moderate polarity; compatible with THF. |

| HSP | 6.5 MPa | Low H-bonding capability; poor solubility in water/protic solvents. |

Empirical Solubility Matrix

The following table categorizes solvent suitability for CEMB based on "Like Dissolves Like" principles and standard isolation protocols.

Concentration Key:

-

High: >100 mg/mL

-

Moderate: 10–100 mg/mL

-

Low: <10 mg/mL

-

Insoluble: <0.1 mg/mL

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | High | Primary extraction solvent; standard stock solutions. |

| Chlorinated | Chloroform ( | High | NMR analysis; heavy organic synthesis. |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Preferred solvent for Sonogashira/Click reactions. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | High | Standard organic workup and TLC mobile phase. |

| Polar Aprotic | DMSO / DMF | High | Library storage; high-boiling reaction media. |

| Aromatic | Toluene | High | High-temperature reactions; azeotropic drying. |

| Aliphatic | Hexanes / Heptane | Moderate | Use as a co-solvent for crystallization or column chromatography. |

| Polar Protic | Methanol / Ethanol | Moderate | Solubility decreases significantly at low temps; potential for recrystallization. |

| Aqueous | Water | Insoluble | Immiscible; forms the aqueous phase during extractions. |

Experimental Protocols

Protocol: Gravimetric Solubility Determination

For establishing precise saturation limits in a specific solvent.

Objective: Determine the maximum mass of CEMB soluble in Solvent X at 25°C.

Workflow Diagram (DOT):

Figure 1: Step-by-step gravimetric workflow for determining saturation limits.

Step-by-Step Procedure:

-

Preparation: Weigh approx. 50 mg of CEMB into a 4 mL glass vial.

-

Addition: Add 0.5 mL of the target solvent.

-

Equilibration: Cap tightly and agitate (shaker plate) for 24 hours at controlled temperature (25°C).

-

Note: If the solid dissolves completely immediately, add more CEMB until a visible solid persists.

-

-

Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter (PTFE is required due to solvent compatibility) into a pre-weighed vial.

-

Drying: Evaporate the solvent using a nitrogen stream or vacuum concentrator.

-

Calculation:

Application: Solvent Selection for Synthesis

Choosing the right solvent system is critical for reaction success (e.g., Sonogashira coupling) versus purification.

Decision Logic (DOT):

Figure 2: Decision tree for solvent selection based on experimental intent.

Stability & Storage in Solution

While CEMB is stable in solid form, its behavior in solution requires precautions:

-

Acidity of Alkyne: In highly polar aprotic solvents (DMSO, DMF), the terminal alkyne proton is more accessible. Avoid storing in these solvents in the presence of strong bases (e.g., NaOH, NaH) to prevent unintended deprotonation or polymerization.

-

Oxidation: Ethers (THF, Diethyl Ether) used for storage must be peroxide-free. Alkynes can form peroxides or polymerize under oxidative stress.

-

Recommendation: For long-term storage, keep CEMB neat (solid/oil) at 4°C. If a stock solution is required, use Dichloromethane (DCM) or Anhydrous Ethanol and store at -20°C.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70118, 1-Chloro-4-ethynylbenzene (Analog). Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Organic Chemistry Portal. Sonogashira Coupling: Reaction Conditions and Solvents. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Chloro-4-ethynyl-2-methoxybenzene

Introduction: A Versatile Building Block for Innovation

1-Chloro-4-ethynyl-2-methoxybenzene is a key synthetic intermediate, strategically functionalized for diverse applications in drug discovery, materials science, and organic synthesis. Its unique trifunctional nature—featuring a reactive chloro group for cross-coupling, a terminal alkyne for further elaboration, and a methoxy group influencing electronic properties—makes it a highly valuable scaffold. The chloro substituent, while more challenging to activate than its bromo or iodo counterparts, offers advantages in terms of cost-effectiveness and availability, making the development of robust coupling protocols for this substrate particularly important.[1][2][3]

These application notes provide detailed, field-proven protocols for the three major classes of palladium-catalyzed cross-coupling reactions of this compound: Sonogashira, Suzuki-Miyaura, and Heck couplings. The methodologies are designed to be reproducible and scalable, with an emphasis on explaining the rationale behind the choice of catalysts, ligands, and reaction conditions to empower researchers to adapt and troubleshoot these powerful synthetic transformations.

I. Sonogashira Coupling: Forging Carbon-Carbon sp-sp² Bonds

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the direct coupling of terminal alkynes with aryl halides.[4][5][6] This reaction is particularly useful for the synthesis of substituted diarylacetylenes, which are prevalent motifs in pharmaceuticals and organic electronic materials.[7] For this compound, the Sonogashira coupling can be employed to introduce a second aryl or vinyl group at the chloro-substituted position, leading to a diverse array of conjugated systems.

Expertise & Experience: The "Why" Behind the Protocol

The successful Sonogashira coupling of an aryl chloride hinges on overcoming the high bond dissociation energy of the C-Cl bond.[1] This necessitates the use of a highly active palladium catalyst, often in conjunction with a copper(I) co-catalyst. The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[4][6] The choice of a bulky, electron-rich phosphine ligand is critical to promote the oxidative addition of the aryl chloride to the palladium(0) center and to stabilize the active catalytic species.[1] An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[5]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous THF via syringe, followed by triethylamine.

-

Add phenylacetylene dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-((4-ethynyl-2-methoxyphenyl)ethynyl)benzene.

Data Presentation: Representative Sonogashira Couplings

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 65 | 18 | 85-95 |

| 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | Toluene | 80 | 24 | 80-90 |

| 3-Ethynylpyridine | Pd(dppf)Cl₂ / CuI | K₂CO₃ | DMF | 90 | 24 | 75-85 |

Trustworthiness: Troubleshooting Common Issues

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium catalyst is of good quality. Consider using a more active pre-catalyst or ligand system (e.g., a Buchwald ligand).[1]

-

Moisture/Oxygen: The reaction is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.

-

Inefficient Base: Triethylamine can sometimes be insufficient for less acidic alkynes. Consider a stronger base like diisopropylethylamine or an inorganic base like K₂CO₃ in a polar aprotic solvent.

-

-

Homocoupling of the Alkyne (Glaser Coupling):

-

This is a common side reaction, especially at higher temperatures. Minimize the reaction time and temperature. Ensure the reaction is strictly anaerobic, as oxygen promotes Glaser coupling. Copper-free Sonogashira protocols can also be explored.[7]

-

II. Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl compounds.[8][9] This reaction is highly valued in pharmaceutical and materials chemistry due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[10] For this compound, the Suzuki coupling enables the introduction of a variety of aryl or heteroaryl groups at the chloro-position, providing access to complex molecular architectures.

Expertise & Experience: The "Why" Behind the Protocol

The key to a successful Suzuki coupling of an aryl chloride is the selection of an appropriate palladium catalyst and ligand system.[1][3] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, are highly effective in promoting the oxidative addition of the challenging C-Cl bond.[1] The choice of base is also crucial, as it is involved in the activation of the organoboron reagent to facilitate transmetalation.[10] A mixed solvent system, often containing water, can be beneficial for dissolving the inorganic base and promoting the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Dioxane/Water (4:1 mixture)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a Schlenk tube, combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain 4-ethynyl-2-methoxy-1,1'-biphenyl.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 90-98 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 88-95 |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME/H₂O | 90 | 80-90 |

Trustworthiness: Troubleshooting Common Issues

-

Protodeboronation of the Boronic Acid:

-

This side reaction can be minimized by using a slight excess of the boronic acid and ensuring the reaction is thoroughly deoxygenated. Running the reaction at the lowest effective temperature can also help.

-

-

Homocoupling of the Boronic Acid:

-

This is often a result of oxygen contamination. Rigorous degassing of the solvent and maintaining a positive pressure of inert gas is crucial.

-

-

Low Reactivity:

-

For particularly unreactive aryl chlorides, more specialized and highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, may be necessary.[11] Increasing the reaction temperature or switching to a higher-boiling solvent like DMF can also be beneficial, though this may increase the risk of side reactions.

-

III. Heck Coupling: Vinylation of the Aryl Chloride

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.[12][13] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatic compounds, which are valuable intermediates in polymer and pharmaceutical synthesis.[14][15] In the context of this compound, the Heck reaction allows for the introduction of a vinyl group, further expanding the synthetic utility of this versatile building block.

Expertise & Experience: The "Why" Behind the Protocol

The Heck reaction with aryl chlorides is generally more challenging than with the corresponding bromides or iodides and often requires higher temperatures and more active catalyst systems.[16] The choice of base is critical for the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.[13] A phosphine ligand is typically employed to stabilize the palladium catalyst and promote the reaction. For electron-rich aryl chlorides like our substrate, a bulky, electron-rich ligand can be particularly effective. The regioselectivity of the addition to the alkene is also a key consideration, with steric and electronic factors influencing the outcome.[14]

Experimental Protocol: Heck Coupling of this compound with Styrene

Materials:

-

This compound (1.0 eq)

-

Styrene (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMF, followed by this compound and styrene.

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction by GC-MS.

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford (E)-1-ethynyl-2-methoxy-4-styrylbenzene.

Data Presentation: Representative Heck Couplings

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 130 | 70-80 |

| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMAc | 140 | 65-75 |

| 1-Octene | Herrmann's catalyst (1) | - | Cy₂NMe | NMP | 120 | 60-70 |

Trustworthiness: Troubleshooting Common Issues

-

Low Yields:

-

Aryl chlorides are notoriously less reactive in Heck couplings. Consider using a more robust catalyst system, such as a palladacycle or a catalyst with a more electron-rich and bulky ligand (e.g., P(t-Bu)₃).

-

Ensure the base is completely dry, as water can interfere with the reaction.

-

-

Formation of Isomeric Products:

-

The regioselectivity of the Heck reaction can sometimes be an issue, leading to a mixture of linear and branched products. The choice of ligand and solvent can influence this selectivity.[14]

-

-

Dehalogenation of the Starting Material:

-

This side reaction can occur at high temperatures. Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate is recommended.

-

Visualization of Core Concepts

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Inert Atmosphere Reactions

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions under an inert atmosphere.

References

-

NROChemistry. Sonogashira Coupling. Available at: [Link]

-

Scott, D. E., & Fagnou, K. (2007). Stereospecific Palladium-Catalyzed Cross-Coupling of (E)- and (Z)-Alkenylsilanolates with Aryl Chlorides. Angewandte Chemie International Edition, 46(10), 1572-1575. Available at: [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

-

Werner, E. W., Mei, T. S., Burckle, A. J., & Sigman, M. S. (2012). Operationally simple and highly (E)-styrenyl-selective Heck reactions of electronically non-biased olefins. Journal of the American Chemical Society, 134(32), 13208-13211. Available at: [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Wikipedia. Heck reaction. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Darses, S., et al. (2006). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Letters, 8(23), 5461-5464. Available at: [Link]

-

ResearchGate. Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... Available at: [Link]

-

Al-Masri, H., & El-Eswed, B. (2015). Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. ARKIVOC, 2015(5), 334-349. Available at: [Link]

-

Ragaini, F., et al. (2006). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. The Journal of Organic Chemistry, 71(13), 4976-4979. Available at: [Link]

-

Wencel-Delord, J., Panossian, A., Leroux, F. R., & Colobert, F. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Chemical Society Reviews, 44(11), 3418-3434. Available at: [Link]

-

Werner, E. W., & Sigman, M. S. (2011). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Journal of the American Chemical Society, 133(25), 9704-9707. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

-

Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Advanced Synthesis & Catalysis, 364(13), 2235-2240. Available at: [Link]

-

de la Hoz, A., et al. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 9(12), 1042. Available at: [Link]

-

D'Amato, E. M., & Jurca, T. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. Available at: [Link]

-

Piros, L., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. Monatshefte für Chemie-Chemical Monthly, 155(3-4), 397-405. Available at: [Link]

-

Malaysian Journal of Analytical Sciences. CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Available at: [Link]

-

Bej, A., & Naskar, S. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC advances, 13(32), 22353-22375. Available at: [Link]

-

Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 282. Available at: [Link]

-

Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic process research & development, 15(4), 743-750. Available at: [Link]

-

Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]

-

YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

-

Müller, T. J. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 17(2), 274. Available at: [Link]

-

Böhm, V. P., & Herrmann, W. A. (2000). Nonaqueous Ionic Liquids: Superior Reaction Media for the Catalytic Heck-Vinylation of Chloroarenes. Chemistry-A European Journal, 6(6), 1017-1025. Available at: [Link]

Sources

- 1. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sctunisie.org [sctunisie.org]

1-Chloro-4-ethynyl-2-methoxybenzene as a building block in medicinal chemistry

Topic: 1-Chloro-4-ethynyl-2-methoxybenzene as a building block in medicinal chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Strategic Utilization in Orthogonal Scaffold Diversification[1]

Abstract

This compound (CAS: 106517-56-0 / 873-73-4 analog) represents a high-value "lynchpin" building block in modern medicinal chemistry.[1] Its structural triad—a reactive terminal alkyne, a latent aryl chloride, and an electron-donating methoxy group—enables orthogonal functionalization strategies essential for Structure-Activity Relationship (SAR) exploration. This guide details the strategic deployment of this compound in the synthesis of kinase inhibitors, GPCR ligands, and rigidified biaryl systems, supported by validated protocols for Sonogashira coupling and CuAAC (Click) cycloaddition.

Introduction: The Chemo-Structural Profile[1]

In the architecture of drug candidates, this compound serves as a versatile aryl-alkyne module.[1] Its utility is defined by the differential reactivity between the

-

The Terminal Alkyne (

): The primary handle for C-C bond formation (Sonogashira) or heterocyclic construction (Click chemistry). It provides a rigid, linear spacer that extends the pharmacophore into deep binding pockets. -

The Aryl Chloride (Ar-Cl): A "latent" electrophile. Under standard alkyne coupling conditions, the chloride remains inert, allowing for subsequent diversification via Buchwald-Hartwig amination or Suzuki-Miyaura coupling using specialized precatalysts (e.g., XPhos Pd G4).

-

The Methoxy Group (-OMe): Positioned ortho to the chloride and meta to the alkyne, it acts as an intramolecular hydrogen bond acceptor and modulates the electronic density of the ring, often improving metabolic stability against CYP450 oxidation compared to unsubstituted phenyl rings.

Structural Significance in Drug Design

This motif is frequently observed in Type II Kinase Inhibitors (where the alkyne extends into the allosteric pocket) and mGluR5 antagonists (where the rigid ethynyl linker defines the receptor subtype selectivity).

Strategic Workflows (Visualized)

The following diagram illustrates the "Alkyne-First" strategy, which is the most common workflow for this building block. The alkyne is reacted first to establish the core scaffold, leaving the chloride available for late-stage library generation.

Caption: Orthogonal functionalization workflow. The alkyne is the primary handle, reserving the chloride for late-stage diversification.[1]

Experimental Protocols

Protocol A: Sonogashira Cross-Coupling

Objective: Coupling of this compound with an Aryl Iodide.[1] Mechanism: Pd(0)/Cu(I) co-catalyzed cycle. The aryl iodide undergoes oxidative addition faster than the aryl chloride, ensuring chemoselectivity.

Reagents:

-

Building Block: this compound (1.0 equiv)[1]

-

Partner: Aryl Iodide (1.0 equiv)

-

Catalyst:

(2-5 mol%)[1] -

Co-catalyst: CuI (1-2 mol%)[1]

-

Base/Solvent:

/ THF (1:3 ratio) or pure

Step-by-Step Procedure:

-

Degassing: Charge a dried Schlenk flask with the Aryl Iodide (1.0 mmol),

(35 mg, 0.05 mmol), and CuI (4 mg, 0.02 mmol). Evacuate and backfill with Argon ( -

Solvation: Add anhydrous THF (3 mL) and degassed Triethylamine (1 mL) via syringe.

-

Addition: Add this compound (166 mg, 1.0 mmol) dropwise. Note: If the building block is a solid, dissolve in minimal THF first.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours.

-

Checkpoint: Monitor by TLC/LC-MS. The formation of the coupled product should be observed without consumption of the Ar-Cl moiety. If reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to prevent homo-coupling (Glaser) or activation of the chloride.

-

-

Workup: Dilute with EtOAc (20 mL), wash with saturated

(to sequester Cu), water, and brine. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Oxygen exclusion is vital.

Protocol B: CuAAC "Click" Triazole Synthesis

Objective: Synthesis of a 1,4-disubstituted 1,2,3-triazole bioisostere. Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition.[1]

Reagents:

-

Building Block: this compound (1.0 equiv)[1]

-

Partner: Organic Azide (

) (1.0 equiv)[1] -

Catalyst Source:

(10 mol%) -

Reductant: Sodium Ascorbate (20 mol%)

-

Solvent:

(1:1)[1]

Step-by-Step Procedure:

-

Preparation: In a vial, suspend this compound (1.0 mmol) and the Azide (1.0 mmol) in

(2 mL) and water (2 mL). -

Initiation: Add a freshly prepared solution of Sodium Ascorbate (40 mg in 0.5 mL water), followed by the

solution (25 mg in 0.5 mL water). -

Reaction: Stir vigorously at RT for 12–24 hours. The mixture often becomes heterogeneous as the triazole product precipitates.

-

Workup: Dilute with water (10 mL). If the product is solid, filter and wash with cold water/ether. If liquid, extract with DCM.[2]

-

Purification: Recrystallization or silica chromatography.

Analytical Data & Quality Control

To ensure the integrity of the building block before use, the following specifications should be verified.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 97.0% (Area) |

| Identity | 1H-NMR (400 MHz, CDCl3) | |

| Water Content | Karl Fischer | < 0.5% (Critical for Pd-coupling) |

| Appearance | Visual | White to pale yellow solid/crystalline powder |

NMR Diagnostic Signal: The acetylenic proton (

Safety & Handling

-

Stability: Terminal alkynes can be unstable upon prolonged exposure to light and air (polymerization). Store at 2–8°C under inert gas.

-

Hazards: As with many halogenated aromatics, treat as a potential skin irritant. The alkyne moiety renders the compound potentially reactive; avoid contact with concentrated acids or strong oxidizers which may induce exothermic decomposition.

References

-

Sonogashira Coupling Mechanism & Application

-

Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

-

Click Chemistry Protocols (CuAAC)

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

-

Medicinal Chemistry Applications (Kinase Inhibitors)

- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. (Contextualizing the use of aryl-alkyne scaffolds).

-

Patent Reference (Specific Utility)

-

US Patent 7,737,279 B2. 1,6-dihydro-1,3,5,6-tetraaza-as-indacene based tricyclic compounds and pharmaceutical compositions comprising same. (Cites this compound as a specific intermediate).[1]

-

Sources

Application Notes & Protocols: Sonogashira Coupling of 1-Chloro-4-ethynyl-2-methoxybenzene with Aryl Halides

Introduction

The formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the array of cross-coupling reactions, the Sonogashira coupling stands out for its efficiency in coupling terminal alkynes with aryl or vinyl halides.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] This guide provides a detailed exploration of the reaction conditions for the Sonogashira coupling of a specific, highly functionalized building block, 1-Chloro-4-ethynyl-2-methoxybenzene , with various aryl halides.

This compound is a valuable synthetic intermediate, incorporating three distinct functional groups: a terminal alkyne for coupling, a chloro substituent that can be a site for further cross-coupling or modification, and a methoxy group that electronically influences the benzene ring. The successful coupling of this building block with aryl halides opens pathways to a diverse range of disubstituted alkynes, which are key scaffolds in medicinal chemistry and materials science.

This document will delve into the mechanistic underpinnings of the Sonogashira reaction, provide detailed protocols, and discuss the critical parameters that influence reaction outcomes, offering researchers a comprehensive resource for employing this versatile transformation.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]

The Dual Catalytic Cycle

-

Palladium Cycle : The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

-

Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, often in the presence of the amine base, to form a copper(I) acetylide intermediate.[4][5] This step is crucial as it increases the nucleophilicity of the alkyne.

-

Transmetalation : The copper acetylide then transfers its acetylenic group to the palladium(II)-aryl complex. This is often the rate-determining step of the overall reaction.[4]

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final disubstituted alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Visualization of the Catalytic Cycle

Caption: General workflow for the Sonogashira coupling experiment.

Step-by-Step Procedure:

-

Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition : Through the septum, add anhydrous, deoxygenated THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture for 5 minutes.

-

Alkyne Addition : Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

Reaction : Heat the reaction mixture to 50 °C and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup : Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Extraction : Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Troubleshooting and Considerations

-

Low Yield :

-

Catalyst Deactivation : Ensure all solvents and reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.

-

Insufficient Reactivity : For less reactive aryl bromides or chlorides, consider using a more active catalyst system (e.g., with bulky phosphine ligands) or increasing the reaction temperature.

-

-

Glaser Homocoupling :

-

Cause : This side reaction forms a dimer of the starting alkyne and is promoted by oxygen and excess copper.

-

Solution : Rigorously deoxygenate all solvents and the reaction vessel. Use the minimum effective amount of CuI.

-

-

Substrate-Specific Effects : The electronic nature of the aryl halide partner can influence the reaction. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can slow it down. [6]

Conclusion

The Sonogashira coupling is a powerful and reliable method for the synthesis of disubstituted alkynes from this compound and various aryl halides. By understanding the reaction mechanism and carefully controlling key parameters such as the choice of catalyst, base, and solvent, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a valuable starting point for the successful application of this important transformation in a research and development setting.

References

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Stevens, E. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved from [Link]

-

ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction [Video]. YouTube. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Retrieved from [Link]

-

PMC. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-ethynylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]

-